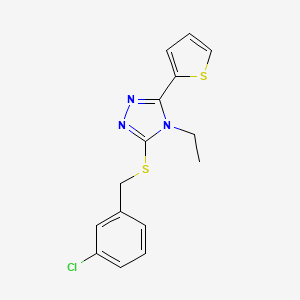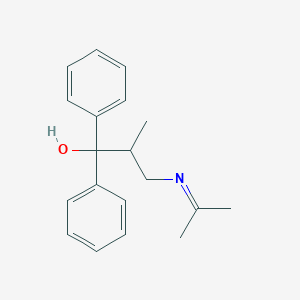
4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C25H21Br2N3O5 and a molecular weight of 603.271 g/mol . This compound is notable for its unique structure, which includes both bromine and propoxybenzoate groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps:
Formation of 4-bromoaniline derivative: This step involves the reaction of 4-bromoaniline with an appropriate acylating agent to form the 4-bromoanilino group.
Acetylation: The 4-bromoanilino derivative is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to form the oxoacetyl group.
Carbohydrazonoyl formation: The oxoacetyl derivative is reacted with carbohydrazide to form the carbohydrazonoyl group.
Final coupling: The resulting intermediate is then coupled with 4-propoxybenzoic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.
4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Similar structure but with an ethylanilino group instead of a bromoanilino group.
Uniqueness
The uniqueness of 4-BR-2-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
769142-77-0 |
|---|---|
Molecular Formula |
C25H21Br2N3O5 |
Molecular Weight |
603.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H21Br2N3O5/c1-2-13-34-21-10-3-16(4-11-21)25(33)35-22-12-7-19(27)14-17(22)15-28-30-24(32)23(31)29-20-8-5-18(26)6-9-20/h3-12,14-15H,2,13H2,1H3,(H,29,31)(H,30,32)/b28-15+ |
InChI Key |
AVPYYPXMDIXLAS-RWPZCVJISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013088.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12013093.png)

![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)

![[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate](/img/structure/B12013121.png)

![(3Z)-1-benzyl-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12013129.png)

![4-Bromo-2-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12013139.png)
![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013153.png)

